molecular formula C6H12ClN3 B1381105 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1803601-55-9

3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No. B1381105
M. Wt: 161.63 g/mol
InChI Key: DROGTSCOHNULDT-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is slightly soluble in water .


Synthesis Analysis

Pyrazoles, including 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride, can be synthesized through various methods. One common method involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles .

Scientific Research Applications

1. Synthesis and Characterization

A study by Naveen et al. (2021) describes the synthesis and characterization of a pyrazole derivative, where they explored the cyclocondensation reaction of specific precursors to produce pyrazole compounds. This research highlights the importance of pyrazole derivatives, like 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride, in synthetic chemistry and material science (Naveen et al., 2021).

2. Novel Synthesis Methods

Wang et al. (2011) developed an efficient, environment-friendly protocol for synthesizing pyrazole derivatives, demonstrating the potential of using innovative methods like ultrasound-mediated condensation for producing compounds including 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride (Wang et al., 2011).

3. Regioselective Synthesis

Hanzlowsky et al. (2003) conducted a study on the regioselective synthesis of pyrazolecarboxylates, which are structurally similar to 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride. This research offers insights into the selective formation of such compounds, which is crucial for their potential applications in various fields (Hanzlowsky et al., 2003).

Future Directions

Pyrazoles, including 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride, have been found to exhibit a broad spectrum of biological activities, making them interesting targets for drug discovery . They have also been found to have applications in material chemistry, acting as semiconductors, liquid crystals, and organic light-emitting diodes . These findings suggest potential future directions for the research and development of 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride and related compounds.

properties

IUPAC Name

3-ethyl-1-methylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-3-6-5(7)4-9(2)8-6;/h4H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROGTSCOHNULDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride

CAS RN

1803601-55-9
Record name 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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